molecular formula C5H10N4O B2878889 2-(3,5-Diaminopyrazol-1-yl)ethanol CAS No. 1249542-81-1

2-(3,5-Diaminopyrazol-1-yl)ethanol

Cat. No. B2878889
CAS RN: 1249542-81-1
M. Wt: 142.162
InChI Key: ZSKKDRYMRIOXCG-UHFFFAOYSA-N
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Description

2-(3,5-Diaminopyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H10N4O and a molecular weight of 142.16 . It is also known by its CAS Number: 1249542-81-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethanol group . The pyrazole ring is substituted at the 3 and 5 positions with amino groups, and at the 1 position with an ethanol group .

Scientific Research Applications

Synthesis of Bioactive Compounds

  • A study developed a general approach for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols via the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method facilitated further transformation into potent bioactive compounds, including 2-(pyrazolyl)ethylamine and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

properties

IUPAC Name

2-(3,5-diaminopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-4-3-5(7)9(8-4)1-2-10/h3,10H,1-2,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKKDRYMRIOXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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